(3R)-8-hydroxy-3,5,7-trimethyl-3,4-dihydroisochromen-1-one
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Overview
Description
(3R)-8-hydroxy-3,5,7-trimethyl-3,4-dihydroisochromen-1-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of isochromenes, which are characterized by a fused benzene and pyran ring system. The presence of hydroxyl and methyl groups in its structure contributes to its distinctive chemical behavior and potential utility in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-8-hydroxy-3,5,7-trimethyl-3,4-dihydroisochromen-1-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of high-purity reagents and advanced purification techniques, such as chromatography, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(3R)-8-hydroxy-3,5,7-trimethyl-3,4-dihydroisochromen-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols.
Scientific Research Applications
(3R)-8-hydroxy-3,5,7-trimethyl-3,4-dihydroisochromen-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3R)-8-hydroxy-3,5,7-trimethyl-3,4-dihydroisochromen-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with enzymes and receptors, influencing their activity. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to participate in various biochemical processes, potentially modulating cellular functions.
Comparison with Similar Compounds
Similar Compounds
Isochromenes: Compounds with similar fused ring structures but different substituents.
Flavonoids: Naturally occurring compounds with similar hydroxyl and methyl groups.
Coumarins: Compounds with a similar benzopyran structure.
Uniqueness
(3R)-8-hydroxy-3,5,7-trimethyl-3,4-dihydroisochromen-1-one is unique due to its specific stereochemistry and the presence of multiple functional groups. This combination of features allows it to exhibit distinct chemical reactivity and potential biological activity compared to other similar compounds.
Properties
Molecular Formula |
C12H14O3 |
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Molecular Weight |
206.24 g/mol |
IUPAC Name |
(3R)-8-hydroxy-3,5,7-trimethyl-3,4-dihydroisochromen-1-one |
InChI |
InChI=1S/C12H14O3/c1-6-4-7(2)11(13)10-9(6)5-8(3)15-12(10)14/h4,8,13H,5H2,1-3H3/t8-/m1/s1 |
InChI Key |
RUANKMKZMDHEOS-MRVPVSSYSA-N |
Isomeric SMILES |
C[C@@H]1CC2=C(C(=C(C=C2C)C)O)C(=O)O1 |
Canonical SMILES |
CC1CC2=C(C(=C(C=C2C)C)O)C(=O)O1 |
Origin of Product |
United States |
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